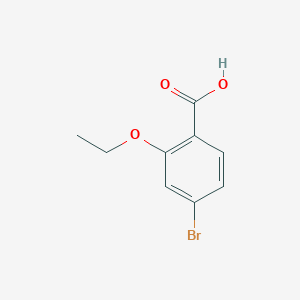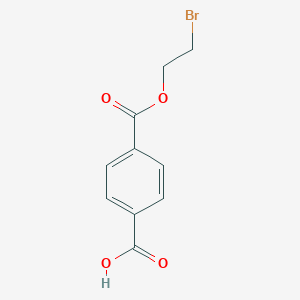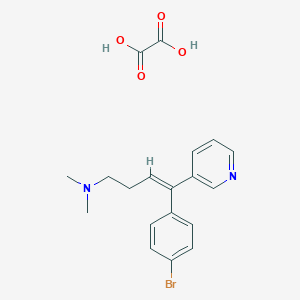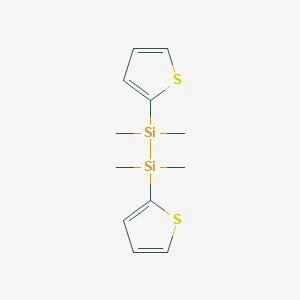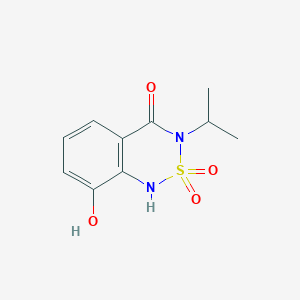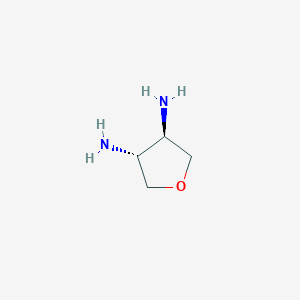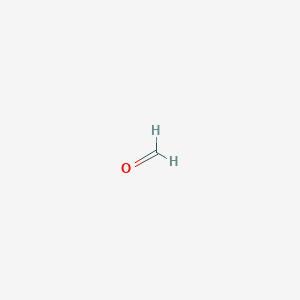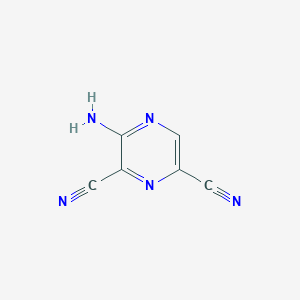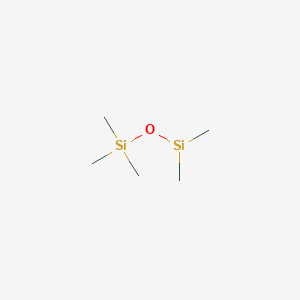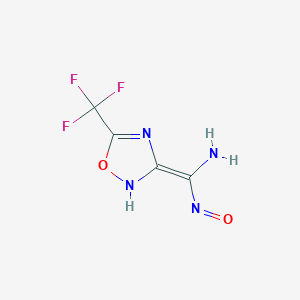![molecular formula C48H98N5O9P B044682 [3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 124076-29-5](/img/structure/B44682.png)
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, commonly known as PEPAH, is a synthetic lipid molecule that has gained significant attention in the scientific community due to its potential applications in drug delivery and gene therapy.
Mécanisme D'action
PEPAH functions as a cationic lipid, meaning that it has a positive charge and can interact with negatively charged molecules such as DNA and RNA. When PEPAH is complexed with DNA or RNA, it forms a stable nanoparticle that can enter cells through endocytosis. Once inside the cell, the nanoparticle is taken up by the endosomes, and the acidic environment of the endosomes causes the PEPAH to release the DNA or RNA. The released DNA or RNA can then enter the nucleus and exert its therapeutic effect.
Effets Biochimiques Et Physiologiques
PEPAH has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery and gene therapy. Additionally, it has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, further supporting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PEPAH in lab experiments is its ability to improve the efficacy of current therapies by enhancing the cellular uptake and intracellular release of drugs and genes. Additionally, its low toxicity and high biocompatibility make it a safe and viable option for drug delivery and gene therapy. However, one of the limitations of using PEPAH in lab experiments is its complex synthesis method, which may limit its widespread use.
Orientations Futures
There are several future directions for research on PEPAH, including exploring its potential applications in cancer therapy, investigating its ability to target specific cell types, and optimizing its synthesis method to make it more accessible for widespread use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of PEPAH.
Méthodes De Synthèse
PEPAH is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of hexadecanol with hexadecanoyl chloride to form hexadecanoyl chloride. In the second step, the hexadecanoyl chloride is reacted with 2-hydroxypropyl-phosphonic acid to form 2-hexadecanoyloxypropyl-phosphonic acid. In the third step, the 2-hexadecanoyloxypropyl-phosphonic acid is reacted with 2-aminoethoxyethanol to form 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid. Finally, 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid is reacted with 2,5-bis(3-aminopropylamino)pentanoic acid to form PEPAH.
Applications De Recherche Scientifique
PEPAH has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, making it an attractive candidate for improving the efficacy of current therapies. Additionally, PEPAH has been shown to have low toxicity and high biocompatibility, further supporting its potential as a drug delivery and gene therapy agent.
Propriétés
Numéro CAS |
124076-29-5 |
|---|---|
Nom du produit |
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
Formule moléculaire |
C48H98N5O9P |
Poids moléculaire |
920.3 g/mol |
Nom IUPAC |
[3-[2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C48H98N5O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-46(54)59-42-44(62-47(55)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-61-63(57,58)60-41-40-53-48(56)45(52-39-31-36-50)32-29-37-51-38-30-35-49/h44-45,51-52H,3-43,49-50H2,1-2H3,(H,53,56)(H,57,58) |
Clé InChI |
KJGNQQFTDRTNRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamidospermine 1,2-dipalmitoylphosphatidylethanolamidospermine 1-DPPES |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



